Cas no 55831-04-4 (1,2-Bis(bromomethyl)-4-fluorobenzene)

1,2-Bis(bromomethyl)-4-fluorobenzene is a brominated aromatic compound featuring two bromomethyl groups and a fluorine substituent on a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and the preparation of fluorinated pharmaceuticals or agrochemicals. The presence of both bromomethyl and fluorine groups enhances its reactivity, allowing selective functionalization in complex molecular architectures. Its high purity and stability under controlled conditions ensure reliable performance in demanding synthetic applications. The compound is commonly used in medicinal chemistry and materials science, where precise halogenated building blocks are required for further derivatization. Proper handling is essential due to its reactivity.
1,2-Bis(bromomethyl)-4-fluorobenzene structure
55831-04-4 structure
Product Name:1,2-Bis(bromomethyl)-4-fluorobenzene
CAS No:55831-04-4
MF:C8H7Br2F
MW:281.94758439064
CID:350657
PubChem ID:11780972
Update Time:2025-05-25

1,2-Bis(bromomethyl)-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(bromomethyl)-4-fluorobenzene
    • Benzene, 1,2-bis(bromomethyl)-4-fluoro-
    • 1,2-bis-(bromomethyl)-4-fluorobenzene
    • 1,2-bisbromomethyl-4-fluorobenzene
    • 1,2-dibromomethyl-4-fluorobenzene
    • 5-fluoro-1,2-bisbromomethylbenzene
    • AGN-PC-00G10T
    • AK-82175
    • ANW-58331
    • CTK1F5881
    • KB-106827
    • SureCN3307736
    • DTXSID90472499
    • MFCD16036169
    • AKOS015995464
    • BTAKGWBWUAVBGB-UHFFFAOYSA-N
    • EN300-212119
    • 1,2-bis-(bromomethyl)-4-fluoro-benzene
    • SCHEMBL3307736
    • 55831-04-4
    • AS-36211
    • MDL: MFCD16036169
    • Inchi: 1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
    • InChI Key: BTAKGWBWUAVBGB-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=CC=1CBr)F

Computed Properties

  • Exact Mass: 279.88981
  • Monoisotopic Mass: 279.88985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: 271.5℃ at 760 mmHg
  • PSA: 0

1,2-Bis(bromomethyl)-4-fluorobenzene Pricemore >>

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1,2-Bis(bromomethyl)-4-fluorobenzene Related Literature

Additional information on 1,2-Bis(bromomethyl)-4-fluorobenzene

Recent Advances in the Application of 1,2-Bis(bromomethyl)-4-fluorobenzene (CAS: 55831-04-4) in Chemical Biology and Pharmaceutical Research

1,2-Bis(bromomethyl)-4-fluorobenzene (CAS: 55831-04-4) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its two bromomethyl groups and a fluorine substituent on the benzene ring, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel drug candidates, particularly in the fields of oncology and infectious diseases.

One of the most notable applications of 1,2-Bis(bromomethyl)-4-fluorobenzene is its role in the synthesis of small-molecule inhibitors targeting specific enzymes or protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of a series of potent kinase inhibitors, which showed promising activity against cancer cell lines. The bromomethyl groups in the compound allow for facile functionalization, enabling the introduction of diverse pharmacophores to optimize drug-like properties.

In addition to its use in drug discovery, 1,2-Bis(bromomethyl)-4-fluorobenzene has been employed in chemical biology as a crosslinking agent for protein modification. Researchers have utilized its reactivity to create covalent probes for studying protein dynamics and interactions. A recent study in ACS Chemical Biology highlighted its application in the development of activity-based probes for profiling enzyme activities in complex biological samples. This approach provides valuable insights into enzyme function and facilitates the identification of new therapeutic targets.

The safety and handling of 1,2-Bis(bromomethyl)-4-fluorobenzene have also been subjects of recent investigations. Given its reactive nature, proper storage and handling protocols are essential to ensure laboratory safety. A 2022 review in Chemical Research in Toxicology summarized the latest findings on its toxicity profile and recommended best practices for its use in research settings. These guidelines are particularly important for researchers working with this compound in drug development pipelines.

Looking ahead, the unique chemical properties of 1,2-Bis(bromomethyl)-4-fluorobenzene continue to inspire innovative applications in pharmaceutical research. Ongoing studies are exploring its potential in the development of targeted drug delivery systems and as a scaffold for the design of multifunctional therapeutic agents. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs through rational drug design and chemical biology approaches.

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